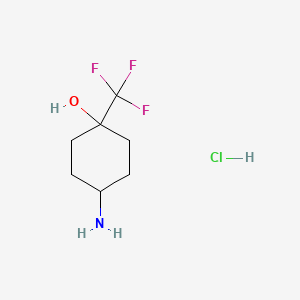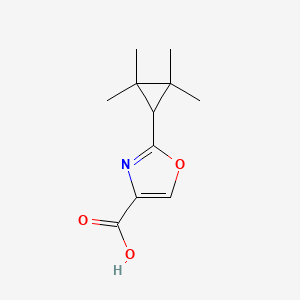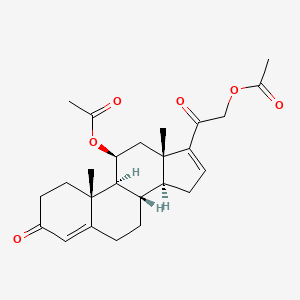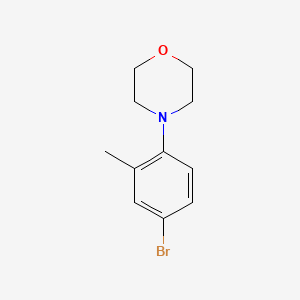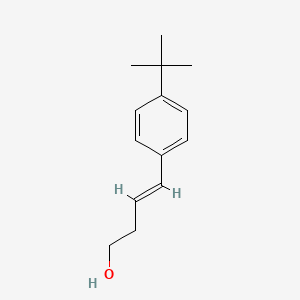
(E)-4-(4-Tert-butylphenyl)but-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(4-Tert-butylphenyl)but-3-en-1-ol, also known as TBBO, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(E)-4-(4-Tert-butylphenyl)but-3-en-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In materials science, (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol has been used as a building block for the synthesis of novel materials with interesting properties. In organic synthesis, (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol has been used as a chiral auxiliary for the preparation of enantioselective compounds.
Mecanismo De Acción
The exact mechanism of action of (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol is not fully understood, but it is believed to interact with specific proteins in the body, leading to changes in their function. In particular, (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
(E)-4-(4-Tert-butylphenyl)but-3-en-1-ol has been shown to have several biochemical and physiological effects in various studies. In one study, (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol was found to reduce the production of inflammatory cytokines in human cells, suggesting its potential as an anti-inflammatory agent. In another study, (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol was found to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol has been found to exhibit interesting properties in various fields, making it a versatile compound for research. However, one limitation of (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol. One area of interest is the development of (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol-based drugs for the treatment of inflammatory and cancer-related diseases. Another area of interest is the synthesis of novel materials using (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol and its potential applications in various fields.
In conclusion, (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol is needed to fully explore its potential as a versatile compound for various applications.
Métodos De Síntesis
(E)-4-(4-Tert-butylphenyl)but-3-en-1-ol can be synthesized through a reaction between 4-tert-butylbenzaldehyde and methyl vinyl ketone in the presence of a base catalyst. The reaction yields (E)-4-(4-Tert-butylphenyl)but-3-en-1-ol as a yellow solid with a melting point of 71-72°C.
Propiedades
IUPAC Name |
(E)-4-(4-tert-butylphenyl)but-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-9-7-12(8-10-13)6-4-5-11-15/h4,6-10,15H,5,11H2,1-3H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXREZCAOVXSV-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

